molecular formula C19H17F2NO4S B2605043 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one CAS No. 1326901-50-1

6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one

Cat. No. B2605043
CAS RN: 1326901-50-1
M. Wt: 393.4
InChI Key: IYKIQAAXBAOHIR-UHFFFAOYSA-N
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Description

6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one, also known as DFPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinolinone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Polymer Chemistry and Membranes for PEMFC Applications

The compound has been investigated for its role in polymer chemistry, particularly in the development of membranes for proton exchange membrane fuel cells (PEMFCs) . Researchers have synthesized crosslinked terpolymers containing vinylidene fluoride (VDF), perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride (PFSVE), and cure site monomers. These terpolymers exhibit excellent thermal stability and resistance to organic solvents. After hydrolysis of the sulfonyl fluoride groups, the resulting sulfonic acid functions enhance ion-exchange capacities. The proton conductivity of these crosslinked membranes reaches up to 58 mS cm⁻¹ at 80 °C and 100% relative humidity .

Boronic Acid Derivatives in Medicinal Chemistry

The compound’s boronic acid derivative, 3-fluoro-4-methoxyphenylboronic acid , has potential applications in medicinal chemistry. Boronic acids are versatile building blocks for drug design, particularly in the development of proteasome inhibitors and other targeted therapies. Researchers explore their interactions with enzymes, receptors, and other biological targets .

Materials Science and Organic Electronics

Quinoline derivatives find applications in materials science, especially in organic electronics. Their electron-rich nature makes them suitable for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Researchers study their charge transport properties and stability in various device architectures.

These applications highlight the versatility and potential impact of 6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one across diverse scientific fields. Keep in mind that ongoing research may uncover additional uses for this intriguing compound!

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6,7-difluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4S/c1-3-8-22-11-18(19(23)14-9-15(20)16(21)10-17(14)22)27(24,25)13-6-4-12(26-2)5-7-13/h4-7,9-11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKIQAAXBAOHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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